N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
Overview
Description
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is a useful research compound. Its molecular formula is C25H28N2O3S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is 436.18206393 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Properties and Lanthanide Complex Formation
A series of stable lanthanide complexes, including those with dimethyl (4-methylphenylsulfonyl) amidophosphate and dibenzyl(phenylsulfonyl)amidophosphate, were synthesized and characterized. These complexes were studied using X-ray diffraction, IR, absorption, and emission spectroscopy at various temperatures. The research aimed at understanding the f-f transitions in single crystals, analyzing them based on the Judd–Ofelt theory, and calculating the intrinsic quantum yields of emission. This work contributes to the development of materials with potential applications in photonics and luminescence-based devices (Kasprzycka et al., 2016).
Novel Insecticidal Activity
Flubendiamide, a compound sharing structural features with N1,N1-dibenzyl-N2-(methylsulfonyl)-N2-(2-phenylethyl)glycinamide, was identified as a novel class of insecticide with unique chemical structure and high activity against lepidopterous pests. This research highlights the potential agricultural applications of such compounds in pest management programs (Tohnishi et al., 2005).
Rearrangements and Synthesis of Heterocyclic Compounds
N-heterocyclic carbenes were used to catalyze the rearrangement of vinyl sulfones, demonstrating a new conjugate addition/Umpolung process. This research opens up new pathways for synthesizing highly substituted isoxazolines and other heterocyclic compounds, which could have wide-ranging applications in medicinal chemistry and materials science (Atienza et al., 2011).
Antimicrobial Activity
A disulfonimide derivative, 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, was structurally characterized and evaluated for antimicrobial activity against various bacteria and fungus species. The compound showed notable antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Eren et al., 2018).
Properties
IUPAC Name |
N,N-dibenzyl-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-31(29,30)27(18-17-22-11-5-2-6-12-22)21-25(28)26(19-23-13-7-3-8-14-23)20-24-15-9-4-10-16-24/h2-16H,17-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFROQXORRQHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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